molecular formula C23H18N2OS B4600896 N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-diphenylacrylamide

N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-diphenylacrylamide

Cat. No.: B4600896
M. Wt: 370.5 g/mol
InChI Key: HZTUCZNOBVMQKR-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-diphenylacrylamide is a useful research compound. Its molecular formula is C23H18N2OS and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.11398438 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activities

Benzothiazole derivatives, including N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-diphenylacrylamide, have been extensively studied for their anticancer properties. These compounds exhibit potent antitumor activity against various cancer cell lines, such as breast, ovarian, and renal cancers. The mechanisms behind their anticancer effects involve interactions with cellular receptors, inhibition of cell growth, and induction of apoptosis. For instance, Abdelgawad et al. (2013) reported that benzothiazoles showed significant antitumor activities against human breast cancer cell lines, with certain derivatives displaying inhibitory activities at nanomolar concentrations. The study also utilized molecular docking to explore interactions with the epidermal growth factor receptor (EGFR), which is highly expressed in breast cancer, suggesting a potential mechanism of action for these compounds (Abdelgawad, Belal, Omar, Hegazy, & Rateb, 2013).

Materials Science Applications

In materials science, benzothiazole derivatives have been investigated for their photophysical properties, including fluorescence switching and emission tuning. These properties are crucial for developing advanced materials for optical devices, sensors, and imaging applications. Kundu et al. (2019) explored triphenylamine–benzothiazole derivatives that exhibited temperature-controlled fluorescence switching in polar solvents, highlighting their potential in fluorescence-based applications (Kundu, Karthikeyan, Sagara, Moon, & Anthony, 2019).

Corrosion Inhibition

Benzothiazole derivatives also serve as effective corrosion inhibitors for various metals, offering protection against corrosion in acidic environments. This application is significant for extending the lifespan of metal structures and components in industrial settings. Hu et al. (2016) synthesized benzothiazole derivatives that showed superior corrosion inhibiting effects against steel in a hydrochloric acid solution, demonstrating both physical and chemical adsorption onto metal surfaces (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).

Properties

IUPAC Name

(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2OS/c1-16-12-13-20-21(14-16)27-23(24-20)25-22(26)19(18-10-6-3-7-11-18)15-17-8-4-2-5-9-17/h2-15H,1H3,(H,24,25,26)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTUCZNOBVMQKR-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-diphenylacrylamide
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N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-diphenylacrylamide
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N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-diphenylacrylamide
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N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-diphenylacrylamide
Reactant of Route 5
N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-diphenylacrylamide
Reactant of Route 6
N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-diphenylacrylamide

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